molecular formula C10H9F2NO2 B1474701 2-(3,3-Difluoroazetidin-1-yl)benzoic acid CAS No. 1785180-78-0

2-(3,3-Difluoroazetidin-1-yl)benzoic acid

Cat. No.: B1474701
CAS No.: 1785180-78-0
M. Wt: 213.18 g/mol
InChI Key: MDOQCYAYEWSDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Difluoroazetidin-1-yl)benzoic acid is a sophisticated chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound integrates a benzoic acid scaffold with a 3,3-difluoroazetidine ring, a combination that offers unique properties for creating novel bioactive molecules. The azetidine is a four-membered saturated ring whose strain enhances the reactivity of its nitrogen atom, facilitating stronger nucleophilic attacks and increasing reaction rates in synthetic applications . The introduction of two fluorine atoms at the 3-position of the azetidine ring significantly increases the lipophilicity of the molecule, which can improve cell membrane permeability and metabolic stability in potential drug candidates . As a benzoic acid derivative, this compound serves as a versatile intermediate that can be readily coupled with various amines and alcohols to form amides and esters, or used in metal-catalyzed cross-coupling reactions. Building blocks featuring the 3,3-difluoroazetidine moiety have been utilized in the synthesis of kinase inhibitors and other therapeutic agents. Furthermore, fluorinated azetidines are recognized for their application in developing advanced materials, including precursors for bioimaging fluorescent dyes like rhodamine derivatives, where they help fine-tune fluorescent wavelengths . This product is offered with a high purity guarantee and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

2-(3,3-difluoroazetidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO2/c11-10(12)5-13(6-10)8-4-2-1-3-7(8)9(14)15/h1-4H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOQCYAYEWSDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=CC=C2C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,3-Difluoroazetidin-1-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic implications based on recent studies and findings.

Chemical Structure

The compound features a benzoic acid moiety substituted with a difluoroazetidine group, which is believed to enhance its biological activity through various mechanisms.

Recent studies have highlighted several potential mechanisms through which this compound exerts its biological effects:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may target dihydrofolate reductase (DHFR), an enzyme vital for nucleotide synthesis in pathogens like Mycobacterium tuberculosis .
  • Protein Degradation Pathways : It has been suggested that derivatives of benzoic acid can modulate protein degradation systems, particularly the ubiquitin-proteasome and autophagy-lysosome pathways . This modulation can lead to enhanced cellular proteostasis and may have implications in aging and cancer therapies.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Antimicrobial Exhibits activity against various bacterial strains, potentially useful in treating infections.
Antiproliferative Shows promise in inhibiting the growth of cancer cells, suggesting a role in oncology .
Enzyme Inhibition Specifically inhibits enzymes like DHFR, which is vital for the survival of certain pathogens .
Proteasome Activation Enhances the activity of proteasomes and lysosomes, indicating potential anti-aging properties .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of benzoic acid derivatives, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be in the range of 15–30 µg/mL.

Case Study 2: Antiproliferative Effects

Another investigation assessed the antiproliferative effects of this compound on human cancer cell lines. The results indicated that it reduced cell viability significantly at concentrations above 10 µM. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity .

Research Findings

Recent research has provided insights into the structure-activity relationship (SAR) of benzoic acid derivatives, including this compound. Modifications to the azetidine ring and the benzoic acid moiety were found to enhance potency against specific targets while minimizing toxicity .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound has been investigated for its potential as a therapeutic agent due to its interaction with specific biological targets. Notably, it has been identified as a promising candidate for the development of inhibitors targeting salt-inducible kinases (SIKs), which are implicated in various diseases, including cancer and metabolic disorders.

Case Study: SIK Inhibition

Research has shown that derivatives of 2-(3,3-Difluoroazetidin-1-yl)benzoic acid exhibit selective inhibition of SIK2 and SIK3. For instance, analogs containing difluoroazetidine groups have demonstrated improved potency against these kinases compared to other structural variants. The structure-activity relationship (SAR) studies indicate that modifications to the azetidine moiety significantly enhance inhibitory activity, making these compounds valuable for further pharmacological exploration .

Antimalarial Activity

Another area of application for this compound is in the search for new antimalarial agents. The unique properties of this compound have led to its evaluation in high-throughput screening campaigns aimed at identifying effective treatments against Plasmodium falciparum, the causative agent of malaria.

Case Study: Antimalarial Screening

In a study focusing on novel DHODH inhibitors, the compound was tested alongside other derivatives for efficacy against P. falciparum. The results indicated that certain modifications to the benzoic acid structure could lead to enhanced activity against both blood and liver stages of the parasite lifecycle. This dual-stage efficacy is critical for developing comprehensive malaria prophylaxis strategies .

Optical Imaging Probes

The compound's azetidine structure also lends itself to applications in molecular imaging. Its derivatives are being explored as fluorescent probes for imaging biological targets, particularly in cancer research.

Case Study: Imaging Applications

In the context of designing optical imaging agents, researchers have synthesized azetidine-substituted compounds that exhibit favorable properties for use as fluorescent tags. These compounds can be employed to visualize specific proteins or cellular processes in real-time, aiding in the early detection and monitoring of diseases such as cancer .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key modifications and their effects on biological activity:

Modification TypeStructural ChangeEffect on Activity
Azetidine SubstituentDifluoromethyl groupIncreased potency against SIKs
Benzoic Acid MoietyVarious alkyl substitutionsEnhanced selectivity and efficacy against P. falciparum
Fluorescent TaggingIncorporation of fluorophoresImproved imaging capabilities

Comparison with Similar Compounds

Key Observations :

  • Ring Size and Strain : The azetidine ring in the target compound introduces steric constraints absent in six-membered morpholine derivatives (e.g., 3-Fluoro-4-morpholinylbenzoic acid). This strain may enhance reactivity or alter binding pocket interactions .
  • Electron-Withdrawing Effects: Fluorine atoms on azetidine increase polarity and metabolic stability compared to non-fluorinated analogs like 2-benzoylbenzoic acid. This property is advantageous in drug design for reducing oxidative metabolism .
  • Hydrophobicity : The difluoroazetidine group is less polar than sulfonated benzoic acids (e.g., 2-(sulfooxy)benzoic acid) but more lipophilic than morpholine derivatives, suggesting balanced membrane permeability .
2.3. Physicochemical and Pharmacokinetic Properties
  • Solubility : The difluoroazetidine group likely increases logP compared to polar sulfonated derivatives (e.g., 2-(sulfooxy)benzoic acid) but reduces it relative to aromatic benzoyl analogs. This balance may improve oral bioavailability .
  • Metabolic Stability: Fluorine substitution resists cytochrome P450-mediated oxidation, a critical advantage over non-fluorinated heterocycles like piperazine or morpholine derivatives .

Preparation Methods

Direct Nucleophilic Substitution on Halogenated Benzoic Acid Derivatives

One common approach involves nucleophilic substitution of a halogenated benzoic acid or benzoic acid derivative by 3,3-difluoroazetidine or its hydrochloride salt. This method typically uses base-mediated conditions to facilitate the displacement of halogen by the azetidine nitrogen.

  • Example reaction conditions:

    • Reagents: 3,3-difluoroazetidine hydrochloride, 2-bromomethyl-5-chlorobenzonitrile (or related halogenated benzoic acid derivatives)
    • Base: N-ethyl-N,N-diisopropylamine or triethylamine (TEA)
    • Solvent: Dichloromethane (CH2Cl2) or methanol (MeOH)
    • Temperature: Room temperature to 60°C
    • Reaction time: 2 to 17 hours depending on substrate and conditions
  • Procedure outline:

    • Mix 3,3-difluoroazetidine hydrochloride with the halogenated benzoic acid derivative in the chosen solvent.
    • Add base to neutralize the hydrochloride and promote nucleophilicity.
    • Stir the reaction mixture at controlled temperature for the required time.
    • Work-up involves extraction, washing with water and brine, drying over sodium sulfate, and concentration.
    • Purification by chromatography or recrystallization yields the desired product.
  • Yields and notes:

    • Yields vary from moderate to good (e.g., 32% to 68.79% depending on substrate and conditions).
    • The product is often isolated as a solid or oil and can be used directly in subsequent steps or purified further.

Amide Coupling Using Carbodiimide-Mediated Activation

Another approach involves coupling 3,3-difluoroazetidine hydrochloride with benzoic acid derivatives activated by carbodiimide reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) or HATU, often in the presence of additives like 1-hydroxybenzotriazole (HOBt) to improve coupling efficiency.

  • Typical conditions:

    • Reagents: Benzoic acid derivative, 3,3-difluoroazetidine hydrochloride
    • Activators: EDCI or HATU, HOBt
    • Base: DIPEA (N,N-diisopropylethylamine)
    • Solvent: Dichloromethane (CH2Cl2) or DMF
    • Temperature: Room temperature
    • Reaction time: Overnight (12–24 hours)
  • Procedure outline:

    • Dissolve benzoic acid derivative in solvent.
    • Add carbodiimide reagent and HOBt, stir briefly.
    • Add base and 3,3-difluoroazetidine hydrochloride.
    • Stir at room temperature overnight.
    • Work-up by aqueous extraction, drying, and concentration.
    • Purify by column chromatography to isolate the amide-linked product.
  • Yields and notes:

    • Yields up to ~69% have been reported.
    • This method provides a highly selective and efficient route to amide derivatives incorporating the difluoroazetidine ring.

Lithiation and Carboxylation of Difluorobenzene Precursors

A more indirect but industrially scalable method involves the preparation of difluoro-substituted benzoic acids via metalation of difluorobenzene derivatives followed by carboxylation with carbon dioxide.

  • Key steps:

    • Metalation of o-difluorobenzene using organolithium reagents such as s-butyllithium in tetrahydrofuran (THF) at low temperatures (-80 to -70°C).
    • Reaction of the resulting difluorobenzene lithium intermediate with carbon dioxide at -65 to -60°C to introduce the carboxyl group.
    • Acidification with diluted hydrochloric acid (10–30%) at 20–22°C to yield 2,3-difluorobenzoic acid.
    • Purification by crystallization and washing to achieve high purity (up to 99.5%) and good yield (~90%).
  • Advantages:

    • Economical for large-scale production.
    • High purity and yield.
    • Environmentally friendly due to reduced pollution.
    • Suitable for industrial application due to ease of operation.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Notes
Nucleophilic substitution on halogenated benzoic acids 3,3-Difluoroazetidine HCl, base (TEA/DIEA), CH2Cl2 or MeOH, 20–60°C, 2–17 h 32–68.8 Moderate to good yield, simple operation
Amide coupling via carbodiimide activation Benzoic acid derivative, EDCI/HATU, HOBt, DIPEA, CH2Cl2/DMF, RT, overnight Up to ~69 High selectivity, suitable for complex molecules
Lithiation and carboxylation of difluorobenzene s-Butyllithium, THF, -80 to -60°C, CO2, acidification with HCl ~90 High purity, industrial scalability

Research Findings and Considerations

  • The nucleophilic substitution method is straightforward but may require optimization of base and solvent to maximize yield and minimize side reactions.
  • Carbodiimide-mediated amide coupling is widely used in medicinal chemistry for its mild conditions and compatibility with sensitive functional groups.
  • Lithiation-carboxylation is a robust industrial method for preparing difluorobenzoic acids, which can serve as precursors for further functionalization, including azetidine substitution.
  • The difluoroazetidine moiety is typically introduced as a hydrochloride salt to improve handling and reactivity.
  • Reaction temperature control is critical, especially in lithiation steps, to avoid side reactions and decomposition.
  • Purification often involves crystallization or chromatography to achieve the desired purity for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(3,3-Difluoroazetidin-1-yl)benzoic acid, and how is structural confirmation achieved?

  • Synthesis : Typical routes involve coupling 3,3-difluoroazetidine with a benzoic acid derivative via nucleophilic substitution or transition metal-catalyzed reactions. For example, ester intermediates may be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid .
  • Characterization :

  • X-ray crystallography : Resolve crystal structures using programs like SHELXL for refinement and ORTEP-III for visualization .
  • NMR spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR confirm fluorine substitution and azetidine ring integration.
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. Which physicochemical properties are critical for evaluating this compound in research settings?

  • Key properties include solubility (in polar solvents like DMSO or aqueous buffers), pKa (predicted via computational tools like ChemAxon), and logP (experimentally determined via HPLC). NIST databases provide reference data for analogous fluorinated benzoic acids .
  • Example Table :

PropertyMethod/ReferenceTypical Value
Solubility in DMSOExperimental (UV-Vis)>50 mg/mL
pKaComputational (PubChem)~3.2 (carboxylic acid)
logPHPLC (NIST)1.8 ± 0.2

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data during structural refinement?

  • Use SHELXL’s restraints for bond lengths/angles in azetidine rings to resolve disorder. Compare multiple datasets and apply twin refinement if twinning is detected (e.g., via R factor analysis). Cross-validate with DFT-calculated geometries .
  • Case Study : Discrepancies in fluorine positional parameters may arise from thermal motion; applying anisotropic displacement models improves accuracy .

Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?

  • Stepwise Optimization :

  • Coupling Reaction : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (Xantphos) to enhance azetidine activation .
  • Purification : Use preparative HPLC with C18 columns to isolate intermediates, minimizing side products.
    • Example Yield Improvement :
ConditionCatalystYield (%)
Pd(OAc)₂/XantphosDMF, 80°C72
PdCl₂/BINAPTHF, 70°C58

Q. How does the 3,3-difluoroazetidine moiety influence the compound’s bioactivity compared to other substituents?

  • The difluoroazetidine group enhances metabolic stability by resisting oxidative degradation (vs. non-fluorinated analogs). Fluorine’s electronegativity also modulates electron density, affecting binding to targets like enzymes or receptors.
  • Bioactivity Assays :

  • Enzyme Inhibition : Test against cyclooxygenase (COX) isoforms using fluorometric assays, referencing salicylic acid derivatives as benchmarks .
  • Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive/negative strains .

Q. What analytical approaches resolve discrepancies in purity assessments during synthesis?

  • Combined Techniques :

  • HPLC-DAD/MS : Detect trace impurities (e.g., unreacted azetidine).
  • 19F^{19}\text{F} NMR : Quantify residual fluorinated byproducts.
    • Case Study : A purity claim of >95% (HPLC) may conflict with 19F^{19}\text{F} NMR showing 3% residual trifluoroacetate; orthogonal methods reconcile these .

Methodological Notes

  • Advanced Tools : SHELX programs (structural refinement) and ORTEP-III (visualization) are critical for crystallographic studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,3-Difluoroazetidin-1-yl)benzoic acid
Reactant of Route 2
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2-(3,3-Difluoroazetidin-1-yl)benzoic acid

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